

Physical and Chemical Properties of Octinoxate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-ethoxycinnamate

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Audience: Researchers, Formulation Scientists, and Analytical Chemists.

Executive Summary: The Photostability Paradox

Octinoxate (Ethylhexyl Methoxycinnamate or OMC) remains the global standard for UVB protection (290–320 nm) due to its high molar extinction coefficient and formulation versatility. However, for the drug development professional, Octinoxate presents a fundamental photostability paradox: its efficacy is derived from absorbing high-energy photons, yet this very absorption drives a rapid photoisomerization from the potent E-isomer to the less absorptive Z-isomer.

This guide moves beyond basic datasheet parameters to analyze the kinetic instability of Octinoxate, its bimolecular incompatibility with Avobenzone, and the precise analytical protocols required to quantify these changes in complex matrices.

Chemical Identity & Physicochemical Core

Octinoxate is a cinnamate ester.^{[1][2]} Unlike solid UV filters (e.g., Avobenzone, Bemotrizinol), Octinoxate is a viscous liquid at room temperature, facilitating its incorporation into the oil

phase of emulsions without the risk of crystallization—a critical advantage in formulation stability.

Structural Isomerism

- Commercial Form: Predominantly the (E)-isomer (trans).^{[3][4]}
- Photoproduct: Upon UV irradiation, it converts to the (Z)-isomer (cis).^{[3][4][5][6]}
- Implication: The E-isomer has a higher extinction coefficient () and a at ~310 nm. The Z-isomer shifts to ~305 nm (hypsochromic shift) and significantly lowers absorbance (hypochromic effect), reducing SPF in vivo.

Table 1: Physicochemical Constants

Property	Value / Characteristic	Technical Note
IUPAC Name	2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate	Specific stereochemistry is critical for efficacy.
CAS Number	5466-77-3	Generic OMC; specific isomers have distinct CAS.
Molecular Weight	290.40 g/mol	Facilitates skin penetration (Dalton rule < 500).
Physical State	Viscous Liquid	Colorless to pale yellow; prevents crystallization.
Solubility (LogP)	5.3 (High Lipophilicity)	Practically insoluble in water; soluble in alcohols/oils.
	310 nm (Ethanol)	Shifts to 290 nm in non-polar solvents (Cyclohexane).
Boiling Point	198–200 °C (at 3 mmHg)	Decomposes at atmospheric pressure before boiling.
Specific Gravity	1.005–1.013	Density matches water closely, aiding emulsion stability.

Photochemistry & Degradation Mechanisms

The instability of Octinoxate is not random; it follows specific quantum mechanical pathways. Understanding these is essential for stabilizing formulations (e.g., adding triplet quenchers like Octocrylene).

Mechanism 1: Photoisomerization (The Primary Failure Mode)

Upon absorbing a UVB photon, the E-Octinoxate molecule enters an excited singlet state (

).

It can relax via fluorescence (negligible) or cross to a triplet state (

).

The relaxation from the excited state allows rotation around the alkene double bond, resulting in a photostationary state (PSS) containing a mixture of E and Z isomers.

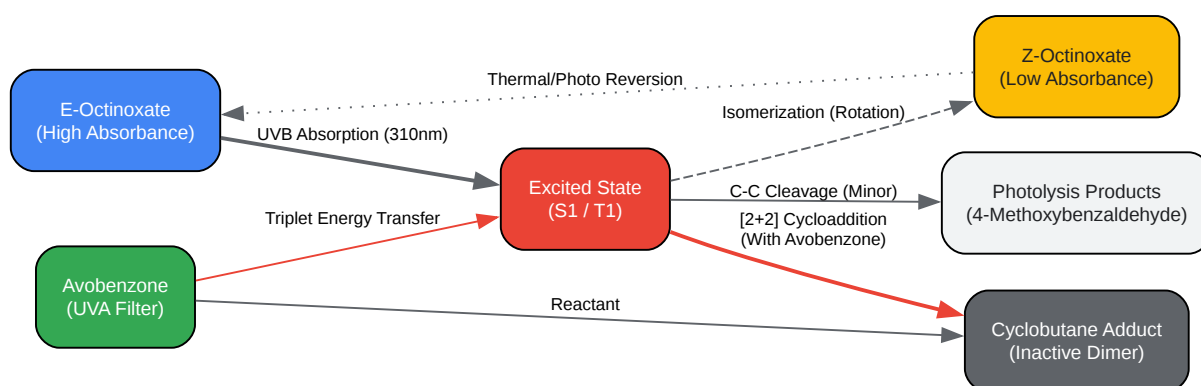
- Result: Loss of UV absorbance capacity by 10–50% depending on the solvent polarity.

Mechanism 2: The Avobenzone-Octinoxate Incompatibility

When combined with Avobenzone (UVA filter), a destructive bimolecular reaction occurs.

- Triplet-Triplet Transfer: Excited Avobenzone transfers energy to Octinoxate.
- [2+2] Cycloaddition: The excited alkenes react to form a cyclobutane dimer (adduct).
- Result: Both filters are destroyed. The solution loses both UVA and UVB protection.

Visualization: Photochemical Pathways



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Figure 1: The dual degradation pathways of Octinoxate: Reversible E-Z isomerization and irreversible dimerization with Avobenzone.

Self-Validating Analytical Protocol (HPLC)

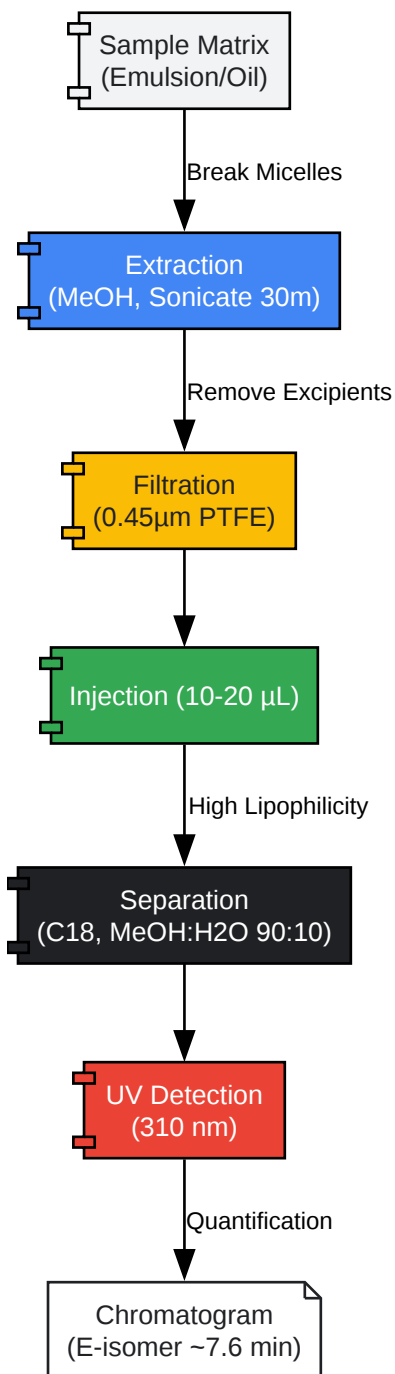
To accurately quantify Octinoxate, one must separate the E and Z isomers or quantify the total cinnamate content. Standard compendial methods often fail to resolve the isomers. The following protocol uses a C18 stationary phase with a high-organic mobile phase to manage Octinoxate's lipophilicity (LogP 5.3).

Methodology: Reverse-Phase HPLC

Objective: Quantify Octinoxate and detect isomer shifts in sunscreen matrices.

- Sample Preparation (The Critical Step):
 - Solvent: Use Methanol (MeOH). Octinoxate is insoluble in water.[6]
 - Extraction: Weigh 0.1g formulation into 50mL MeOH. Sonicate for 30 mins to break emulsion micelles.
 - Filtration: Filter through 0.45 μm PTFE (Nylon binds lipophiles less, but PTFE is safer for high organic solvents).
- Chromatographic Conditions:
 - Column: C18 (e.g., 250 x 4.6 mm, 5 μm packing).
 - Mobile Phase: Isocratic Methanol : Water (90:10 v/v).
 - Why? High methanol content is required to elute the highly lipophilic Octinoxate ().
 - Flow Rate: 1.0 mL/min.[7][8][9]
 - Detection: UV-Vis at 310 nm (E-isomer max) and 300 nm (Isosbestic point approximation).
 - Temperature: 25°C (Control is vital; heat can induce thermal isomerization).
- Validation Criteria (Self-Check):
 - Retention Time: E-isomer elutes at ~7–8 mins; Z-isomer (if present) elutes slightly earlier due to higher polarity/compact shape.
 - Linearity:
across 10–100 $\mu\text{g/mL}$.
 - Resolution: If analyzing with Oxybenzone/Avobenzone, ensure resolution factor

Visualization: Analytical Workflow



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Figure 2: Step-by-step HPLC protocol designed to handle the high lipophilicity and isomer separation of Octinoxate.

Safety & Regulatory Context

While this guide focuses on physicochemical properties, the researcher must be aware of the biological implications of Octinoxate's lipophilicity.

- **Bioaccumulation:** With a LogP of 5.3, Octinoxate readily penetrates the stratum corneum and can enter systemic circulation.
- **Endocrine Disruption:** Research indicates potential estrogenic activity. The degradation products (e.g., 4-methoxybenzaldehyde) are also scrutinized for toxicity.
- **Environmental:** Octinoxate is banned in certain jurisdictions (e.g., Hawaii, Key West) due to coral bleaching potential, driven by the same photo-instability that releases free radicals into marine ecosystems.

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- To cite this document: BenchChem. [Physical and Chemical Properties of Octinoxate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8756575/docs#physical-and-chemical-properties-of-octinoxate-a-technical-guide]

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